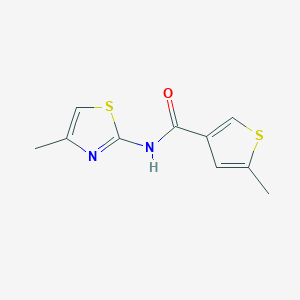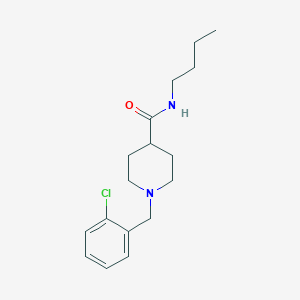![molecular formula C14H16N2O2S B5011184 N-{2-[(2-furylmethyl)thio]ethyl}-N'-phenylurea](/img/structure/B5011184.png)
N-{2-[(2-furylmethyl)thio]ethyl}-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives involves reactions that can yield complex structures with unique properties. For example, the synthesis of hexanuclear copper(I) clusters and cobalt(III) complexes from ethyl-phenyl-thiourea highlights the potential for creating multifaceted structures with thiourea as a foundation (Singh et al., 2015). These processes often involve elemental analyses, IR, and X-ray diffraction data to characterize the resulting complexes.
Molecular Structure Analysis
Thiourea derivatives exhibit diverse molecular structures, influenced by their synthesis methods. The crystal structure determination of 6-phenyl-5-phenylsulfonyl-1,2,3,4-tetrahydropyrimidine-2-thione from neutron powder diffraction data provides insights into the intricate arrangements possible within thiourea compounds (Rybakov et al., 2001). These structures often feature coordination numbers, bonding geometries, and intermolecular hydrogen bonding that contribute to their stability and functionality.
Chemical Reactions and Properties
The chemical behavior of thiourea derivatives is shaped by their molecular structure, enabling a range of reactions and properties. For instance, the electrochemical and photophysical study of phenyl, thienyl, and furyl substituted ethylenes reveals the relationship between molecular structure and functional properties, such as electronic features and oligomerization ability (Viglianti et al., 2017). These characteristics are essential for applications in material science and organic electronics.
Physical Properties Analysis
The physical properties of thiourea derivatives, including crystallography and thermal behavior, are crucial for their practical applications. Studies on the crystal structure and properties of N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea show how crystallography can influence the reactivity and interaction with other molecules (Hu et al., 2008). Understanding these properties is key to optimizing thiourea derivatives for specific uses.
Chemical Properties Analysis
The chemical properties of thiourea derivatives, such as reactivity and bonding characteristics, determine their suitability for various applications. For example, the facile synthesis and characterization of symmetric N-[(phenylcarbonyl)carbamothioyl]benzamide thiourea provide insights into the chemical behavior and potential uses of thiourea compounds in organic synthesis and material science (Silveira et al., 2018).
properties
IUPAC Name |
1-[2-(furan-2-ylmethylsulfanyl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-14(16-12-5-2-1-3-6-12)15-8-10-19-11-13-7-4-9-18-13/h1-7,9H,8,10-11H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWWSOIFPKTJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5011120.png)


![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5011142.png)



![3-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5011165.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B5011168.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5011199.png)
